

A Technical Guide to 2-Hydroxy-4-Phenylbutanoic Acid: Physicochemical Properties and Synthesis

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Compound of Interest

Compound Name: 2-Hydroxy-4-phenylbutanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting point and solubility, of **2-hydroxy-4-phenylbutanoic acid**. It also details experimental protocols for determining these properties and outlines key synthesis pathways for this important chiral precursor.

Physicochemical Properties of 2-Hydroxy-4-Phenylbutanoic Acid

2-Hydroxy-4-phenylbutanoic acid, particularly its (R)-enantiomer, is a crucial intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.^{[1][2]} The stereochemical purity of this compound is vital for the efficacy of the final pharmaceutical product.^[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of (R)-**2-hydroxy-4-phenylbutanoic acid**.

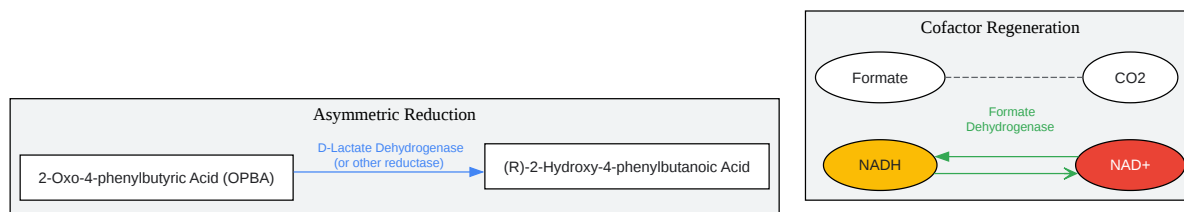
Property	Value	References
Melting Point	114-117 °C	[3]
Solubility		
Methanol	Soluble	[3]
Ethanol	Moderately Soluble	[4]
Acetone	Moderately Soluble	[4]
Water	Poorly Soluble	[4]
Molecular Weight	180.20 g/mol	[5]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[5]
Optical Activity	[α] ₂₀ /D -9.5° (c = 2.8 in ethanol)	

Synthesis of (R)-2-Hydroxy-4-Phenylbutanoic Acid

The enantiomerically pure (R)-form of **2-hydroxy-4-phenylbutanoic acid** is of significant interest. Both enzymatic and chemical synthesis routes have been developed.

Enzymatic Synthesis Pathway

A prominent method for producing (R)-**2-hydroxy-4-phenylbutanoic acid** is through the asymmetric reduction of the prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA).[1][2] This biocatalytic approach often utilizes dehydrogenases or reductases, which exhibit high enantioselectivity.[1] To make the process economically viable, a cofactor regeneration system, such as a coupled-enzyme system, is typically employed.[1]

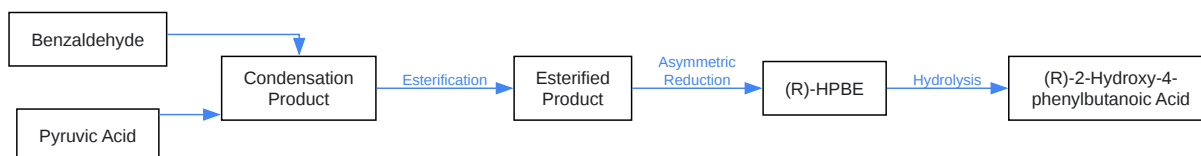


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Enzymatic synthesis of (R)-2-hydroxy-4-phenylbutanoic acid.

Chemical Synthesis Pathway

A chemical synthesis route for optically active 2-hydroxy-4-phenylbutyric acid has also been developed, which can be an alternative to enzymatic methods.



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A chemical synthesis pathway for (R)-2-hydroxy-4-phenylbutanoic acid.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the melting point and solubility of **2-hydroxy-4-phenylbutanoic acid**.

Determination of Melting Point

The melting point of an organic compound can be determined using a capillary tube method with a melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of dry, finely powdered **2-hydroxy-4-phenylbutanoic acid** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range is the melting point. For a pure substance, this range is typically narrow.

Determination of Solubility

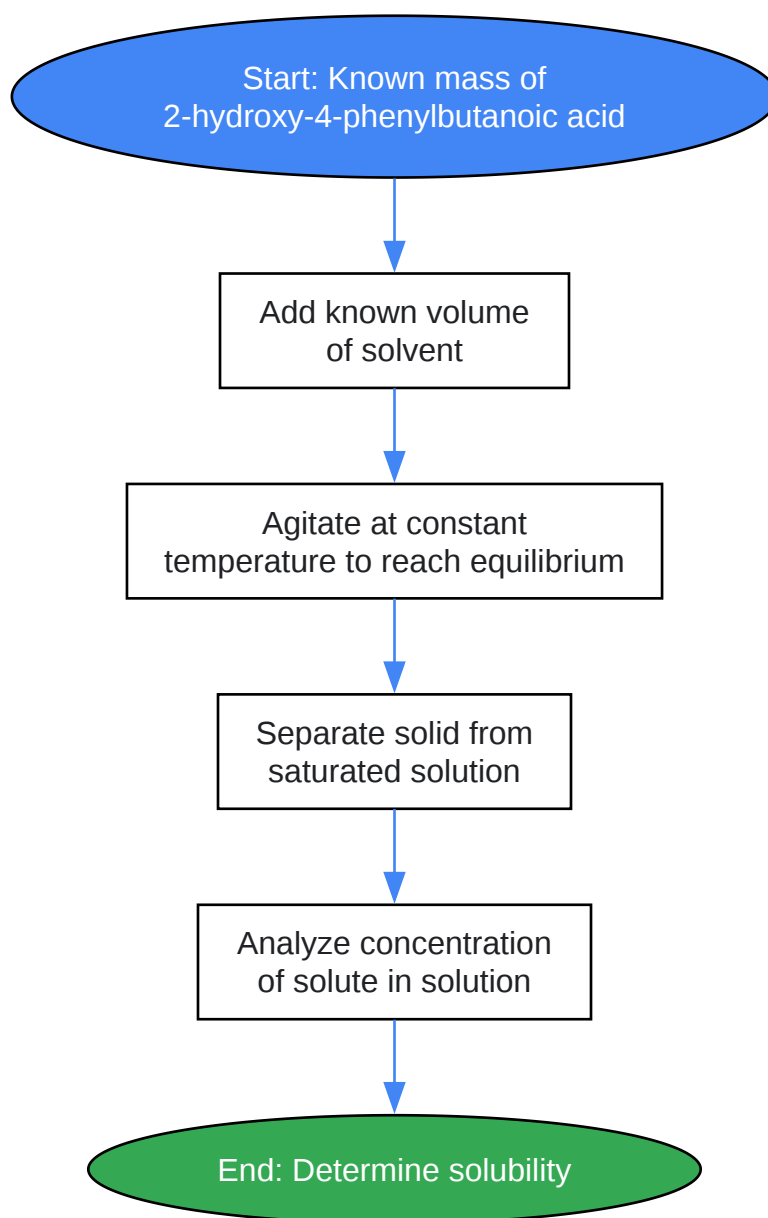
The solubility of **2-hydroxy-4-phenylbutanoic acid** in various solvents can be determined qualitatively and quantitatively.

Qualitative Solubility Testing:

- **Sample Preparation:** A small, measured amount (e.g., 10 mg) of **2-hydroxy-4-phenylbutanoic acid** is placed in a test tube.
- **Solvent Addition:** A measured volume (e.g., 1 mL) of the solvent (e.g., water, methanol, ethanol, acetone) is added to the test tube.
- **Observation:** The mixture is agitated vigorously for a set period. The degree to which the solid dissolves is observed and recorded as soluble, partially soluble, or insoluble.

Quantitative Solubility Determination (Shake-Flask Method):

- Saturation: An excess amount of **2-hydroxy-4-phenylbutanoic acid** is added to a known volume of the solvent in a sealed flask.
- Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
- Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
- Analysis: The concentration of **2-hydroxy-4-phenylbutanoic acid** in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as g/100 mL or mol/L.



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Workflow for quantitative solubility determination.

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